molecular formula C6H2Cl2O4- B129238 2,3-Dichloromaleylacetate CAS No. 146764-41-2

2,3-Dichloromaleylacetate

Cat. No. B129238
M. Wt: 208.98 g/mol
InChI Key: DGYZEWAXAPMXQL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloromaleylacetate (DCMA) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and biotechnology. DCMA is a derivative of maleic acid, and its chemical structure consists of two chlorine atoms attached to a maleylacetate moiety.

Scientific Research Applications

2,3-Dichloromaleylacetate has been studied for its potential applications in various scientific fields. In medicine, 2,3-Dichloromaleylacetate has been shown to exhibit anticancer activity by inhibiting the activity of pyruvate dehydrogenase kinase, which is overexpressed in cancer cells. 2,3-Dichloromaleylacetate has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. In biochemistry, 2,3-Dichloromaleylacetate has been used as a substrate for the enzyme maleylacetate reductase, which is involved in the degradation of aromatic compounds in bacteria. 2,3-Dichloromaleylacetate has also been studied for its potential to immobilize enzymes on surfaces for biotechnological applications.

Mechanism Of Action

The mechanism of action of 2,3-Dichloromaleylacetate varies depending on the target enzyme or protein. In cancer cells, 2,3-Dichloromaleylacetate inhibits the activity of pyruvate dehydrogenase kinase, which leads to a decrease in the production of ATP and cell death. In the brain, 2,3-Dichloromaleylacetate inhibits the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine and improved cognitive function. In bacteria, 2,3-Dichloromaleylacetate is used as a substrate for the enzyme maleylacetate reductase, which converts 2,3-Dichloromaleylacetate to maleylacetate and then to fumarate.

Biochemical And Physiological Effects

2,3-Dichloromaleylacetate has been shown to have various biochemical and physiological effects depending on the target enzyme or protein. In cancer cells, 2,3-Dichloromaleylacetate induces apoptosis and inhibits cell proliferation. In the brain, 2,3-Dichloromaleylacetate improves cognitive function and memory. In bacteria, 2,3-Dichloromaleylacetate is involved in the degradation of aromatic compounds.

Advantages And Limitations For Lab Experiments

2,3-Dichloromaleylacetate has several advantages for lab experiments such as its stability, ease of synthesis, and potential applications in various fields. However, 2,3-Dichloromaleylacetate also has some limitations such as its toxicity and limited solubility in water. Therefore, proper safety precautions should be taken when handling 2,3-Dichloromaleylacetate, and alternative solvents should be used for experiments that require high solubility.

Future Directions

There are several future directions for the study of 2,3-Dichloromaleylacetate. In medicine, 2,3-Dichloromaleylacetate could be further studied for its potential to treat other diseases such as diabetes and cardiovascular diseases. In biochemistry, 2,3-Dichloromaleylacetate could be used as a substrate for other enzymes involved in the degradation of aromatic compounds. In biotechnology, 2,3-Dichloromaleylacetate could be used to immobilize other enzymes on surfaces for various applications such as biosensors and bioreactors.
Conclusion:
In conclusion, 2,3-Dichloromaleylacetate is a promising compound for scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on 2,3-Dichloromaleylacetate could lead to new discoveries and advancements in medicine, biochemistry, and biotechnology.

Synthesis Methods

2,3-Dichloromaleylacetate can be synthesized by reacting maleic anhydride with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then chlorinated using thionyl chloride and phosphorus pentachloride to obtain 2,3-Dichloromaleylacetate. The yield of 2,3-Dichloromaleylacetate synthesis can be improved by optimizing the reaction conditions such as reaction time, temperature, and concentration of reagents.

properties

CAS RN

146764-41-2

Product Name

2,3-Dichloromaleylacetate

Molecular Formula

C6H2Cl2O4-

Molecular Weight

208.98 g/mol

InChI

InChI=1S/C6H3Cl2O4/c7-3(2-9)6(8)4(10)1-5(11)12/h1H2,(H,11,12)/p-1

InChI Key

DGYZEWAXAPMXQL-UHFFFAOYSA-M

Isomeric SMILES

C(C(=O)/C(=C(\[C]=O)/Cl)/Cl)C(=O)[O-]

SMILES

C(C(=O)C(=C([C]=O)Cl)Cl)C(=O)[O-]

Canonical SMILES

C(C(=O)C(=C([C]=O)Cl)Cl)C(=O)[O-]

Other CAS RN

146764-41-2

synonyms

2,3-dichloromaleylacetate

Origin of Product

United States

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